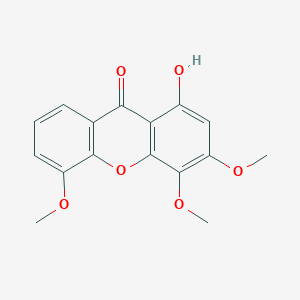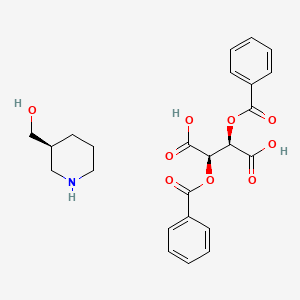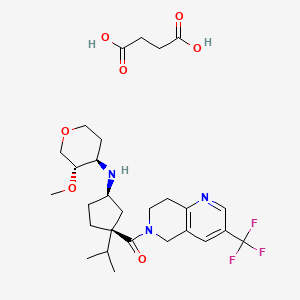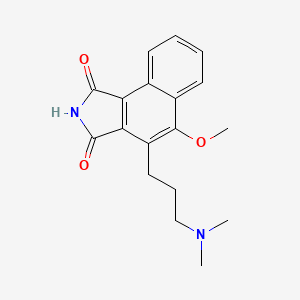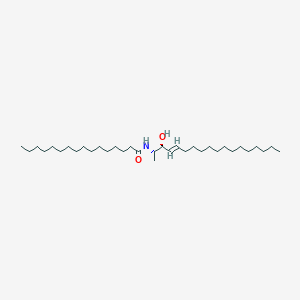
N-(hexadecanoyl)-1-deoxysphing-4-enine
Vue d'ensemble
Description
C16 1-Deoxyceramide (m18:1/16:0) is a long-chain atypical ceramide containing a 1-deoxysphingosine (m18:1(4E)) backbone. 1-Deoxysphingolipids are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis. C16 1-Deoxyceramide (m18:1/16:0) has been found in RAW 264.7 cells.
Applications De Recherche Scientifique
Enzymatic N-acylation in Hydrophobic Solvent
Research has explored the enzymatic N-acylation of amino-sugar derivatives in a hydrophobic solvent, highlighting the significance of acid-amine ion-pair effects. This study demonstrates the crucial role of the ionic state of substrates when conducting enzyme catalysis in non-conventional media (Maugard, Remaud-Siméon, Pétré, & Monsan, 1997).
Rhodium-Catalyzed Asymmetric Hydrogenation
A study on rhodium-catalyzed asymmetric hydrogenation using rigid P-chiral phosphine ligands showed significant enantioselectivities and high catalytic activities, which are crucial for the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Hydrophilic and Lipophilic Antioxidant Capacity Assays
Research has developed methods for the analysis of hydrophilic and lipophilic antioxidants. This advancement allows for a comprehensive measure of total antioxidant capacity in various samples, contributing significantly to food science and biology (Prior et al., 2003).
Photocatalysis with Carbon Nitride Modified Hexagonal Boron Nitride
A study on the synthesis of carbon nitride modified hexagonal boron nitride (CMBN) provided insights into the development of advanced photocatalysts. This research is important for environmental remediation, as CMBN showed enhanced photocatalytic activity under blue LED irradiation (Chen et al., 2018).
Defence Chemicals in the Gramineae
The study of hydroxamic acids, including N-(hexadecanoyl)-1-deoxysphing-4-enine, in the Gramineae family revealed their role in plant defense against pests and diseases. This research is vital for agricultural science and the development of pest-resistant crops (Niemeyer, 1988).
Electrochemical Properties and Electrocatalytic Reactions of N-Oxyl Species
Investigations into the electrochemical properties of N-oxyl compounds, including TEMPO and PINO, have revealed their applications in selective oxidation of organic molecules. This study is significant for both industrial and laboratory applications (Nutting, Rafiee, & Stahl, 2018).
Mécanisme D'action
- SM is found in high concentrations in nerve cell membranes (myelin sheaths) and red blood cell membranes. Traditionally considered structurally important, SM now plays a crucial role in lipid rafts—microdomains that regulate protein localization and interactions .
- As a precursor, HexCer participates in the sphingomyelin cycle, leading to the production of ceramides and other sphingolipid metabolites .
Target of Action
Mode of Action
Pharmacokinetics
- HexCer is not soluble in DMSO but dissolves in ethanol and a mixture of chloroform, methanol, and water (65:25:4) at 5 mg/mL . Once absorbed, HexCer integrates into cell membranes, particularly lipid rafts. HexCer serves as a precursor for ceramide synthesis, impacting downstream pathways. Details on excretion are limited, but it likely follows lipid metabolism pathways.
Propriétés
IUPAC Name |
N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33(36)32(3)35-34(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h28,30,32-33,36H,4-27,29,31H2,1-3H3,(H,35,37)/b30-28+/t32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAZTBDOTJASLA-RLLISAASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


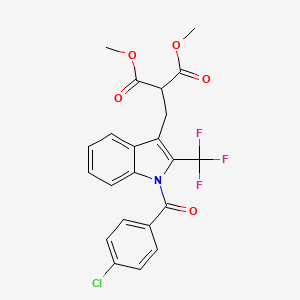
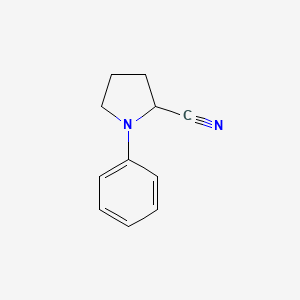
![1,3,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1513927.png)
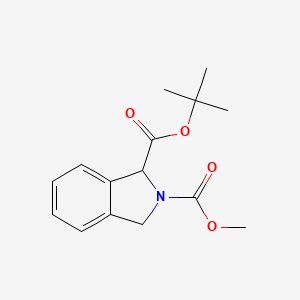
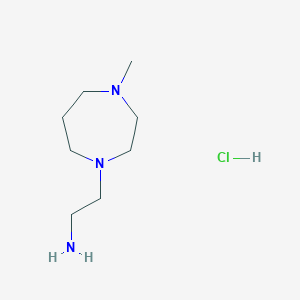
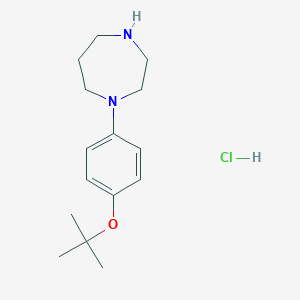
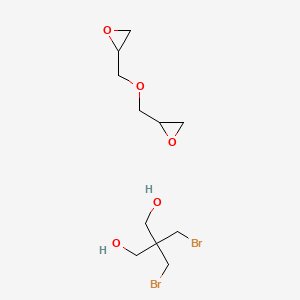
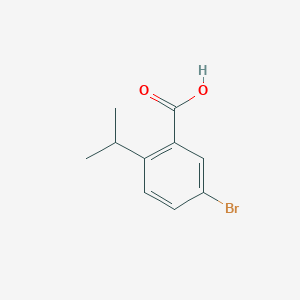
![3H-Pyrazolo[3,4-b]pyridine, 5-bromo-3-methyl-](/img/structure/B1513991.png)
